(2S)-1-phenoxypropan-2-amine

Asymmetric Synthesis Biocatalysis Chiral Amines

(2S)-1-Phenoxypropan-2-amine (CAS 45972-73-4) is a chiral primary amine with the S-configuration, characterized by a phenoxy group attached to the propan-2-amine backbone. This compound serves as a key chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals.

Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
CAS No. 45972-73-4
Cat. No. B1598837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-1-phenoxypropan-2-amine
CAS45972-73-4
Molecular FormulaC9H13NO
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N
InChIInChI=1S/C9H13NO/c1-8(10)7-11-9-5-3-2-4-6-9/h2-6,8H,7,10H2,1H3/t8-/m0/s1
InChIKeyIKYFHRVPKIFGMH-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S)-1-Phenoxypropan-2-amine (CAS 45972-73-4): Chiral Building Block for Asymmetric Synthesis and Drug Discovery


(2S)-1-Phenoxypropan-2-amine (CAS 45972-73-4) is a chiral primary amine with the S-configuration, characterized by a phenoxy group attached to the propan-2-amine backbone [1]. This compound serves as a key chiral building block in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals . Its molecular formula is C9H13NO with a molecular weight of 151.21 g/mol, and it is commercially available with purities typically ranging from 95% to 98% .

Why Generic Substitution Fails: The Critical Role of Chirality in Phenoxypropan-2-amine Applications


Chirality is a cornerstone of modern drug discovery and asymmetric synthesis. The (2S)-1-phenoxypropan-2-amine possesses a specific stereochemical configuration that determines its interaction with biological targets and its utility as a chiral synthon. Substituting this compound with its (R)-enantiomer or the racemic mixture can lead to dramatically different outcomes. In related compounds like mexiletine, the (R)-enantiomer is known to be more potent in cardiac sodium channel blockade than the (S)-enantiomer [1]. Similarly, in the synthesis of chiral drugs, the use of the wrong enantiomer can result in products with reduced or altered biological activity, or even toxicity . Therefore, for applications requiring defined stereochemistry, such as the synthesis of single-enantiomer pharmaceuticals or the study of stereospecific biological interactions, the use of the precisely specified (2S)-enantiomer is non-negotiable.

Quantitative Evidence Guide: Differentiating (2S)-1-Phenoxypropan-2-amine from Its Analogs


Enantiomeric Purity: Superior (S)-Selectivity Achieved via Biocatalytic Synthesis

The (S)-enantiomer of 1-phenoxypropan-2-amine can be synthesized with high enantiomeric excess (ee) using specific (S)-selective transaminases. While direct head-to-head data for the (2S) isomer is sparse, studies on the (R)-enantiomer using engineered ω-transaminases demonstrate the feasibility of achieving >99% ee [1]. A patent describes the use of a transaminase from Halomonas elongata for the synthesis of (S)-phenoxypropan-2-amine, indicating a viable biocatalytic route for obtaining the (2S)-enantiomer with high stereochemical purity [2]. This contrasts with traditional chemical synthesis, which often yields racemic mixtures requiring costly chiral resolution.

Asymmetric Synthesis Biocatalysis Chiral Amines

Pharmacological Differentiation: Stereospecific Activity of Mexiletine Enantiomers

The core structure of (2S)-1-phenoxypropan-2-amine is the unsubstituted analog of mexiletine. Studies on mexiletine enantiomers provide a clear example of how chirality dictates pharmacological activity. The (R)-enantiomer of mexiletine is significantly more potent than the (S)-enantiomer in blocking cardiac sodium channels [1]. Furthermore, pharmacokinetic studies in humans show a 9.65-fold higher urinary excretion of the R-enantiomer conjugate over 48 hours, indicating a strong stereoselective disposition [2].

Cardiac Sodium Channels Antiarrhythmic Agents Stereospecificity

Chiral Building Block Utility: Enabling the Synthesis of Complex APIs

(2S)-1-phenoxypropan-2-amine is widely utilized as a chiral building block in the pharmaceutical industry for the synthesis of various active pharmaceutical ingredients (APIs) . Its chiral nature allows it to participate in asymmetric reactions that lead to the formation of biologically active compounds . In contrast, the racemic mixture would require additional purification steps (e.g., chiral chromatography) to isolate the desired (2S)-enantiomer for use in stereospecific syntheses, adding cost and complexity.

Chiral Building Block API Synthesis Medicinal Chemistry

Availability and Purity: Commercial Supply of Defined (S)-Enantiomer

The (2S)-1-phenoxypropan-2-amine is commercially available from multiple reputable vendors with defined purity and stereochemistry. Typical purities are specified as 95% or 98% . This contrasts with the racemic mixture (1-phenoxypropan-2-amine, CAS 35205-54-0), which is also commercially available but lacks the defined stereochemistry required for many applications . The availability of the pure (S)-enantiomer allows researchers to bypass the need for in-house chiral resolution.

Chemical Procurement Chiral Reagents Quality Control

Optimal Application Scenarios for (2S)-1-Phenoxypropan-2-amine (CAS 45972-73-4)


Chiral Building Block for Stereospecific API Synthesis

Use (2S)-1-phenoxypropan-2-amine as a key intermediate in the asymmetric synthesis of single-enantiomer pharmaceuticals, particularly those targeting the central nervous system (CNS) or cardiovascular disorders where stereochemistry is critical for efficacy and safety . The (S)-configuration is essential for introducing the correct stereocenter into the final drug molecule, avoiding the need for costly and wasteful chiral resolution steps later in the synthesis [1].

Substrate for (S)-Selective Transaminase Biocatalysis Research

Employ (2S)-1-phenoxypropan-2-amine as a model substrate or product in the study and engineering of (S)-selective ω-transaminases. Its structure serves as a benchmark for developing biocatalytic routes to chiral amines . Researchers can use this compound to validate the stereoselectivity of novel enzyme variants, as demonstrated by the use of Halomonas elongata transaminase for its synthesis [1].

Stereochemical Probe in Sodium Channel Pharmacology

Utilize (2S)-1-phenoxypropan-2-amine as a stereochemical probe to investigate the binding requirements of sodium channels. As the unsubstituted core of mexiletine, its (S)-enantiomer can be compared with the (R)-enantiomer and racemate to map the stereospecificity of sodium channel blockade and related pharmacological activities . This aids in the rational design of more selective and potent sodium channel modulators.

Reference Standard for Chiral Purity Analysis

Procure (2S)-1-phenoxypropan-2-amine of high enantiomeric purity (>99% ee) to serve as a reference standard in chiral analytical methods development. This is crucial for quality control in pharmaceutical manufacturing where the presence of the undesired (R)-enantiomer must be rigorously quantified and controlled .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (2S)-1-phenoxypropan-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.